(2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine
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Overview
Description
(2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine is a complex organic compound that belongs to the class of pteridines This compound is characterized by the presence of a pteridine ring system substituted with a 2,4-dimethoxyphenyl group and a 2-methoxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate diamines with formamidine derivatives under controlled conditions.
Introduction of the 2,4-dimethoxyphenyl group: This step involves the use of electrophilic aromatic substitution reactions, where the pteridine core is reacted with 2,4-dimethoxybenzyl chloride in the presence of a base.
Attachment of the 2-methoxyethylamino group: This is typically done through nucleophilic substitution reactions, where the intermediate product is reacted with 2-methoxyethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pteridine derivatives.
Scientific Research Applications
(2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: Shares the 2,4-dimethoxyphenyl group but lacks the pteridine core.
2-Methoxyethylamine: Contains the 2-methoxyethylamino group but lacks the pteridine and 2,4-dimethoxyphenyl groups.
Uniqueness
(2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine is unique due to the combination of the pteridine core with the 2,4-dimethoxyphenyl and 2-methoxyethylamino groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C17H20N6O3 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-N-(2,4-dimethoxyphenyl)-4-N-(2-methoxyethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C17H20N6O3/c1-24-9-8-20-16-14-15(19-7-6-18-14)22-17(23-16)21-12-5-4-11(25-2)10-13(12)26-3/h4-7,10H,8-9H2,1-3H3,(H2,19,20,21,22,23) |
InChI Key |
ZZMICTFGHQILLL-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=NC2=NC=CN=C21)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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